molecular formula C21H28BrNO4 B1237031 Cimetropium Bromide

Cimetropium Bromide

Cat. No.: B1237031
M. Wt: 438.4 g/mol
InChI Key: WDURTRGFUGAJHA-MMQBYREUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which play a crucial role in the contraction of smooth muscles in the gastrointestinal tract .

Preparation Methods

Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamine. The synthetic route typically involves the quaternization of scopolamine with cyclopropylmethyl bromide. The reaction conditions include the use of solvents like acetonitrile and the application of heat to facilitate the reaction .

Chemical Reactions Analysis

Cimetropium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group in this compound can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of scopolamine derivatives.

    Oxidation and Reduction:

Scientific Research Applications

Cimetropium bromide has several scientific research applications:

Mechanism of Action

Cimetropium bromide exerts its effects by acting as a muscarinic antagonist. It blocks the action of acetylcholine, a neurotransmitter responsible for transmitting signals that cause muscle contractions. By inhibiting muscarinic receptors, this compound prevents the contraction of smooth muscles in the gastrointestinal tract, thereby providing relief from spasms .

Comparison with Similar Compounds

Cimetropium bromide is chemically related to other belladonna alkaloids, such as scopolamine butyl bromide and atropine. Compared to these compounds, this compound has a unique cyclopropylmethyl group, which enhances its antispasmodic activity. Other similar compounds include:

This compound stands out due to its potent and specific action on gastrointestinal smooth muscles, making it particularly effective for treating gastrointestinal spasms.

Properties

Molecular Formula

C21H28BrNO4

Molecular Weight

438.4 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m0./s1

InChI Key

WDURTRGFUGAJHA-MMQBYREUSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)CC5CC5.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]

Pictograms

Irritant

Synonyms

cimetropium
DA 3177
DA-3177
scopolamine N-(cyclopropylmethyl)bromide

Origin of Product

United States

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